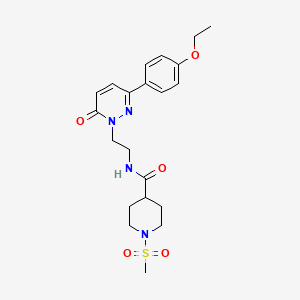![molecular formula C23H19ClN4O2 B2596804 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1260946-15-3](/img/structure/B2596804.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a 1,2,4-oxadiazole ring, a pyrrole ring, and a dihydroquinoline ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined experimentally. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A novel series of compounds, including 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones, have been synthesized and demonstrated to possess potential antibacterial activity against various bacterial strains. The antibacterial efficacy of these compounds suggests their potential application in the development of new antibacterial agents. This opens avenues for further research into their mechanisms of action and potential therapeutic applications (Joshi, Mandhane, Chate, & Gill, 2011).
Antimicrobial Evaluation of Oxadiazoles
Another study focused on the synthesis of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and their subsequent evaluation for antimicrobial activity. The findings highlighted that certain derivatives exhibited significant activity against strains of S. aureus and P. aeruginosa, indicating the potential of these compounds in antimicrobial treatments. This research contributes to the ongoing search for new and effective antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity have highlighted compounds with promising activity against Mycobacterium tuberculosis H37Rv. The study also assessed the cytotoxic effects of these compounds, revealing minimal toxicity against mouse fibroblast cell lines. This research underscores the potential of these derivatives in antituberculosis therapy, with a favorable safety profile (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Synthesis of Heterocycles for Biological Studies
Research into the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide has led to the creation of compounds with potential biological significance. Some derivatives showed blue fluorescence and remarkable cytotoxic activity against various cancer cell lines in preliminary assays. This study contributes to the field of medicinal chemistry by providing new compounds for further exploration in cancer research (Guggilapu, Prajapti, Nagarsenkar, Lalita, Vegi, & Babu, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-18-9-3-7-17(14-18)22-25-23(30-26-22)20-11-5-12-27(20)15-21(29)28-13-4-8-16-6-1-2-10-19(16)28/h1-3,5-7,9-12,14H,4,8,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQNYPQFLLXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)

![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2596724.png)
![2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2596725.png)
![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

amino}acetamide](/img/structure/B2596733.png)
amino}acetamide](/img/structure/B2596734.png)
![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)

![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)
![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)